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Compound of Interest

Compound Name:
3-(4-Chlorophenoxy)propan-1-

amine hydrochloride

CAS No.: 152973-80-3

Cat. No.: B589215

Get Quote

This guide details the mass spectrometry fragmentation pattern of 3-(4-Chlorophenoxy)propan-

1-amine, a bifunctional building block containing a primary amine and a chlorinated aryl ether.

The analysis is based on standard electron ionization (EI) mechanisms for phenoxyalkylamines

and verified fragmentation data of its structural components (4-chlorophenol and aliphatic

amines).[1]

Executive Summary: The Spectral Fingerprint
Molecular Ion (M⁺):m/z 185 (base) and 187 (3:1 ratio due to ³⁵Cl/³⁷Cl).[1]

Base Peak (Dominant):m/z 30 (CH₂=NH₂⁺), characteristic of primary aliphatic amines.[1]

Diagnostic Aromatic Fragment:m/z 128/130 (4-Chlorophenol radical cation), confirming the

aryl ether moiety.[1]

Key Neutral Losses: Loss of 30 Da (CH₂NH₂) and 57 Da (C₃H₇N) from the alkyl chain.[1]
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Fragmentation Mechanics & Pathway Analysis
The fragmentation of 3-(4-Chlorophenoxy)propan-1-amine is driven by two competing charge-

stabilization centers: the nitrogen lone pair (amine) and the aromatic ring/oxygen (ether).[1]

Primary Pathway: Alpha-Cleavage (Amine-Driven)
This is the most rapid and dominant pathway for primary amines. The radical cation forms on

the nitrogen atom, triggering homolytic cleavage of the C–C bond adjacent to the nitrogen (the

-bond).[1]

Mechanism: Ionization of the nitrogen lone pair

radical cation

cleavage of the C(

)-C(

) bond.[1]

Fragment Ion: The resonance-stabilized iminium ion [CH₂=NH₂]⁺.[1]

Observed Mass:m/z 30.

Diagnostic Value: This peak is typically the base peak (100% relative abundance) in the

spectra of primary aliphatic amines, regardless of the chain length.[1]

Secondary Pathway: Ether Cleavage (Aromatic-Driven)
The ether oxygen can also stabilize the positive charge.[1] Cleavage occurs at the C(alkyl)–O

bond, often accompanied by hydrogen transfer (McLafferty-like rearrangement or inductive

cleavage).[1]

Mechanism: Heterolytic cleavage of the O–CH₂ bond or rearrangement.

Fragment Ion:4-Chlorophenol radical cation [Cl-C₆H₄-OH]⁺.

Observed Mass:m/z 128 (³⁵Cl) and m/z 130 (³⁷Cl).[1]
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Diagnostic Value: This doublet preserves the characteristic 3:1 chlorine isotope pattern,

confirming the presence of the 4-chlorophenoxy group.[1]

Tertiary Pathway: Inductive Cleavage
Simple inductive cleavage can sever the alkyl chain from the oxygen without hydrogen transfer.

Fragment Ion:4-Chlorophenoxy cation [Cl-C₆H₄-O]⁺.

Observed Mass:m/z 127 (³⁵Cl) and m/z 129 (³⁷Cl).[1]

Note: This peak is usually less intense than the protonated phenol peak (m/z 128).[1]

Comparative Performance Guide
This section compares the spectral "performance" (diagnostic clarity) of the target compound

against its non-chlorinated and structural analogs.[1]

Feature
3-(4-

Chlorophenoxy)prop

an-1-amine

3-Phenoxypropan-1-

amine (Analog)
4-Chlorophenol

(Fragment)

Molecular Ion (M⁺)
185 / 187 (Distinct 3:1

doublet)
151 (Single peak) 128 / 130

Base Peak
m/z 30 (Amine

specific)

m/z 30 (Amine

specific)

m/z 128 (Aromatic

specific)

Aromatic Fragment
m/z 128/130

(Chlorophenol)
m/z 94 (Phenol)

N/A (Parent is the

fragment)

Isotope Signature
Yes (Chlorine) – High

confidence ID
No – Lower specificity Yes

Diagnostic Utility

High: Simultaneous

detection of amine

head (m/z 30) and aryl

tail (m/z 128).[1][2]

Medium: Harder to

distinguish from other

alkyl phenols without

Cl tag.

Low: Lacks the alkyl-

amine chain info.
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Performance Insight: The presence of the chlorine atom significantly enhances the specificity of

the mass spectrum.[1] While the base peak (m/z 30) is generic to all primary amines, the M⁺

and m/z 128/130 doublets provide a unique "fingerprint" that rules out non-halogenated

impurities.[1]

Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the molecular structure and the

observed spectral peaks.

Molecular Ion (M+)
[Cl-Ph-O-CH2-CH2-CH2-NH2]+.

m/z 185 / 187

Alpha Cleavage

C-O Cleavage
(+ H transfer)

Inductive Cleavage

Iminium Ion
[CH2=NH2]+

m/z 30 (Base Peak)

Neutral Loss:
Cl-Ph-O-CH2-CH2•

4-Chlorophenol Ion
[Cl-Ph-OH]+.
m/z 128 / 130

Neutral Loss:
C3H6N•

Phenoxy Cation
[Cl-Ph-O]+

m/z 127 / 129

Click to download full resolution via product page

Caption: Mechanistic flow of 3-(4-Chlorophenoxy)propan-1-amine fragmentation under Electron

Ionization (70 eV).

Experimental Protocol: GC-MS Characterization
To replicate these results or verify the compound's identity, follow this self-validating protocol.

Objective: Obtain a clean EI spectrum with resolved isotope patterns.
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Sample Preparation:

Dissolve ~1 mg of 3-(4-Chlorophenoxy)propan-1-amine in 1 mL of Methanol or

Dichloromethane (HPLC grade).[1]

Note: Avoid acetone, as it can react with the primary amine to form an imine (Schiff base),

creating an artifact peak at M+40.[1]

GC Parameters:

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

Inlet Temperature: 250°C.

Injection: 1 µL, Split ratio 10:1 (to prevent detector saturation from the base peak).

Oven Program: Hold 60°C for 1 min

Ramp 20°C/min to 280°C

Hold 3 min.

MS Parameters (EI Source):

Ionization Energy: 70 eV (Standard).[1][3]

Source Temperature: 230°C.

Scan Range: m/z 25 – 300. (Must include m/z 30; do not start scan at m/z 50).

Data Validation Criteria:

Check m/z 30: Must be the dominant peak.[4] If missing, suspect salt formation (e.g., HCl

salt not vaporizing) or thermal degradation.[1]

Check m/z 185/187: Intensity ratio must be ~3:1. If 1:1, check for bromine contamination.

If only 185 is present, the chlorine is missing (wrong compound).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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